molecular formula C13H14N2O3 B12918796 2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide

2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide

Cat. No.: B12918796
M. Wt: 246.26 g/mol
InChI Key: UPBJDVAFABYDCS-ACCUITESSA-N
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Description

2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide is a compound that belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide can be achieved through various methods. One common approach involves the reaction of alkyl 2-diazo-3-oxoalkanoates with aziridines. This reaction generates alkoxycarbonylketenes, which undergo an electrophilic ring expansion to afford the desired oxazolidinone derivatives . The reaction is typically carried out under microwave heating at 130°C for 20 minutes .

Industrial Production Methods

the principles of green chemistry, such as the use of microwave heating and the avoidance of activators and catalysts, can be applied to scale up the synthesis for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into different oxazolidinone analogs.

    Substitution: The compound can undergo substitution reactions, where different functional groups are introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, aziridines, and electrophilic reagents. The reactions are typically carried out under controlled conditions, such as microwave heating, to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions are various oxazolidinone derivatives, which can be further modified to enhance their biological activities .

Scientific Research Applications

2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid but with improved pharmacokinetic properties.

Uniqueness

This flexibility makes it a valuable compound for the development of new drugs with enhanced biological activities .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

(2E)-2-(1,3-oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C13H14N2O3/c1-9(16)11(13-14-7-8-18-13)12(17)15-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H,15,17)/b13-11+

InChI Key

UPBJDVAFABYDCS-ACCUITESSA-N

Isomeric SMILES

CC(=O)/C(=C\1/NCCO1)/C(=O)NC2=CC=CC=C2

Canonical SMILES

CC(=O)C(=C1NCCO1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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